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molecular formula C8H16ClN B052080 Diallyldimethylammonium chloride CAS No. 26062-79-3

Diallyldimethylammonium chloride

Cat. No. B052080
M. Wt: 161.67 g/mol
InChI Key: GQOKIYDTHHZSCJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04753999

Procedure details

122.5 g of methylglycol, 83.3 g of a 60% strength aqueous solution of dimethyldiallylammonium chloride and 50 g of dimethylaminoethyl methacrylate are initially placed in a 700 ml 4-necked flask, equipped with an anchor stirrer, a thermometer, a reflux condenser and a gas inlet tube, and the pH of the mixture is adjusted to a value of 8.5 with 3.8 g of glacial acetic acid. Nitrogen is then passed in, the mixture is heated to an internal temperature of 80° C. and 0.2 g of 2,2'-azobis-(2-amidinopropane) dihydrochloride is added at an internal temperature of 60° C. and copolymerization is carried out within the temperature range from 76° to 80° C. Stirring is then continued for a further 2 hours. 22 g of a condensation product formed from 1 mol of adipic acid and 1 mol of diethylenetriamine are then added, followed by 2.052 g of epichlorohydrin in the form of a 10% strength solution in ethanol. Crosslinking of the copolymers is complete after stirring for 10 to 20 minutes at 70° C. The pH of the solution is then adjusted to a value of 7.0 by adding 1.5 g of H2SO4 (diluted with water in the ratio 1:1).
[Compound]
Name
methylglycol
Quantity
122.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][N:9](C)C)(=[O:5])[C:2]([CH3:4])=C.Cl.Cl.[N:14]([C:22]([C:25](=[NH:27])N)(C)C)=N[C:16](C(=N)N)(C)C.[C:28]([OH:31])(=[O:30])[CH3:29]>[Cl-].C[N+](C)(CC=C)CC=C>[C:28]([OH:31])(=[O:30])[CH2:29][CH2:16][CH2:4][CH2:2][C:1]([OH:6])=[O:5].[NH2:9][CH2:8][CH2:7][NH:14][CH2:22][CH2:25][NH2:27] |f:1.2.3,5.6|

Inputs

Step One
Name
methylglycol
Quantity
122.5 g
Type
reactant
Smiles
Name
Quantity
50 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCN(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C[N+](CC=C)(CC=C)C
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
Cl.Cl.N(=NC(C)(C)C(N)=N)C(C)(C)C(N)=N
Step Three
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an anchor stirrer
ADDITION
Type
ADDITION
Details
is added at an internal temperature of 60° C. and copolymerization
CUSTOM
Type
CUSTOM
Details
is carried out within the temperature range from 76° to 80° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
Name
Type
product
Smiles
C(CCCCC(=O)O)(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
NCCNCCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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